![molecular formula C18H17N3O3S B2742436 1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-42-4](/img/structure/B2742436.png)
1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining a pyrimidine ring and a pyridine ring . It also has a thioether (R-S-R’) group and a 2-oxo-2-phenylethyl group attached to the core .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups and the classes of compounds it belongs to .Scientific Research Applications
a. Anticancer Agents:
Organic Synthesis and Multicomponent Reactions
F2805-0135 is synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . Its efficient synthesis pathway makes it valuable in organic chemistry:
a. Building Block for Heterocyclic Compounds:- The one-pot synthesis of F2805-0135 aligns with green chemistry principles, minimizing waste and simplifying workup procedures .
Materials Science and Photonic Applications
While not extensively explored, F2805-0135’s unique structure could find applications in materials science:
a. Luminescent Materials:Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,6-trimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-9-19-16-14(17(23)21(3)18(24)20(16)2)15(11)25-10-13(22)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDALKIGKQKQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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